3,4-Dimethoxybenzyl 3-pyridyl ketone
Description
3,4-Dimethoxybenzyl 3-pyridyl ketone is an aromatic ketone featuring a dimethoxy-substituted benzyl group attached to a 3-pyridyl ketone moiety.
Properties
CAS No. |
23827-47-6 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C15H15NO3/c1-18-14-6-5-11(9-15(14)19-2)8-13(17)12-4-3-7-16-10-12/h3-7,9-10H,8H2,1-2H3 |
InChI Key |
WAPUMTJCXMIXGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)C2=CN=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Comparative Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Log Kow | Water Solubility | Key Applications |
|---|---|---|---|---|---|
| This compound (est.) | ~287.3 | N/A | ~2.5* | Low | Synthetic intermediates, pharmacology (inferred) |
| 3-Acetylpyridine | 121.14 | 13–15 | 0.44 | High | Flavoring, biochemistry |
| Veratryl Alcohol | 168.19 | 60–62 | 1.32 | Moderate | Lignin degradation |
| 1-(3,4-Dimethylphenyl)-5-(4-butyloxyphenyl)-2-pyrazoline | ~362.4 | 126–130 | N/A | Low | Material science, sensors |
Key Research Findings
- Synthetic Flexibility : Pyridyl ketones and dimethoxybenzyl derivatives are synthesized via well-established routes (e.g., Friedel-Crafts acylation, hydrazine cyclization), suggesting feasible pathways for the target compound .
- Spectroscopic Signatures : FT-IR and NMR data for pyrazoline derivatives () provide a template for characterizing the target compound’s functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹, pyridine ring protons at δ 7–9 ppm) .
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